2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride
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Overview
Description
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group attached to a dihydroisoquinoline core, which is further linked to a dimethylethanamine moiety. The pentahydrochloride form indicates the presence of five hydrochloride molecules associated with the compound, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine typically involves multiple steps, starting with the formation of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The fluorophenyl group is introduced via a Friedel-Crafts acylation, followed by reduction to form the desired dihydroisoquinoline structure. The final step involves the alkylation of the dihydroisoquinoline with N,N-dimethylethanamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization and chromatography. The pentahydrochloride form is typically obtained by treating the free base with hydrochloric acid in a suitable solvent, followed by crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dihydroisoquinoline core to a fully saturated isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the dihydroisoquinoline core modulates its activity. The compound may act as an agonist or antagonist, depending on the target, and can influence various signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- **1-(3-fluorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanamine
- **3-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- **N,N-dimethyl-2-(3-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine stands out due to its specific substitution pattern and the presence of the pentahydrochloride form, which enhances its solubility and stability. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83658-30-4 |
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Molecular Formula |
C76H89Cl5F4N8 |
Molecular Weight |
1367.8 g/mol |
IUPAC Name |
2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride |
InChI |
InChI=1S/4C19H21FN2.5ClH/c4*1-22(2)11-10-17-13-14-6-3-4-9-18(14)19(21-17)15-7-5-8-16(20)12-15;;;;;/h4*3-9,12,17H,10-11,13H2,1-2H3;5*1H |
InChI Key |
HMHPYTWGMIHKGF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CC(=CC=C3)F.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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